N-(3-Chlorophenyl)-3-methyl-1H-pyrazole-1-carboxamide
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Overview
Description
N-(3-Chlorophenyl)-3-methyl-1H-pyrazole-1-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a chlorophenyl group attached to the pyrazole ring, which imparts unique chemical and biological properties. Pyrazole derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-3-methyl-1H-pyrazole-1-carboxamide typically involves the reaction of 3-chlorobenzoyl chloride with 3-methyl-1H-pyrazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure consistent product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)-3-methyl-1H-pyrazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-(3-Chlorophenyl)-3-methyl-1H-pyrazole-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)-3-methyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby modulating the associated biological pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chlorophenyl)piperazine: Known for its psychoactive properties and use in medicinal chemistry.
N-(3-Chlorophenyl)nicotinamide: Investigated for its antibacterial and antifungal activities.
N-(3-Chlorophenyl)anthranilic acid: Explored for its anti-inflammatory properties.
Uniqueness
N-(3-Chlorophenyl)-3-methyl-1H-pyrazole-1-carboxamide is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity
Properties
CAS No. |
69413-35-0 |
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Molecular Formula |
C11H10ClN3O |
Molecular Weight |
235.67 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-3-methylpyrazole-1-carboxamide |
InChI |
InChI=1S/C11H10ClN3O/c1-8-5-6-15(14-8)11(16)13-10-4-2-3-9(12)7-10/h2-7H,1H3,(H,13,16) |
InChI Key |
FKUIJFDEJBHGML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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